(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Description
(2R)-2-Phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chiral carboxylic acid derivative featuring a phenyl group and a tetrazole ring at the α-position. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(2R)-2-phenyl-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Modifications
a. (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
- Structure : Differs by a methyl substitution at the tetrazole’s 5-position.
b. 2-[5-(Difluoromethyl)-1H-tetrazol-1-yl]acetic acid
- Structure : Contains a difluoromethyl group at the tetrazole’s 5-position.
- Impact : Fluorination increases metabolic stability and electronegativity, favoring interactions with enzymatic targets (e.g., kinases). Molecular weight: 178.10 g/mol .
- Synthesis : Requires specialized fluorination reagents, complicating large-scale production .
c. 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid
- Structure : Tetrazole fused to a chlorinated benzoic acid backbone.
- Impact : The aromatic chloro and methoxy groups enhance π-π stacking and electron-withdrawing effects, useful in coordination chemistry and catalysis .
Heterocyclic Replacements: Triazole Analogues
a. 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid
b. (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide
- Structure : Triazole-containing antifungal agent with fluorinated aryl groups.
- Impact : Fluorine atoms enhance bioavailability and target specificity. Purity: 95% (Certified Reference Material) .
Functional Group Variations
a. 2-(1H-Tetrazol-1-yl)acetamide Derivatives
Physicochemical and Pharmacological Comparisons
Biological Activity
Overview
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chiral compound notable for its unique structural features, including a phenyl group and a tetrazole ring. These characteristics provide distinct electronic and steric properties that contribute to its biological activity. This article aims to explore the biological implications of this compound through various studies and findings.
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-phenyl-2-(tetrazol-1-yl)acetic acid |
| Molecular Formula | C9H8N4O2 |
| CAS Number | 1212350-00-9 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups in biological systems, facilitating interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as enzyme activity and receptor signaling.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity against various cell lines. Notably:
- Antitumor Activity : Research indicated that this compound demonstrated cytotoxic effects on B16 melanoma cells with an IC50 value of approximately 0.093 ng/mL. This suggests a potent antitumor potential that warrants further investigation into its mechanisms and therapeutic applications .
In Vivo Studies
In vivo studies have also highlighted the compound's efficacy:
- Tumor Growth Inhibition : Administration of this compound in mouse models showed significant inhibition of tumor growth when compared to control groups. The compound was administered intraperitoneally at varying doses to assess its therapeutic window and efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| (2R)-2-phenyl-2-(1H-1,2,4-triazol-1-yl)acetic acid | Triazole Ring | Moderate antitumor activity |
| (2R)-2-(phenylamino)-N-(1H-tetrazol-5-yl)acetamide | Tetrazole Ring | Lower cytotoxicity |
The presence of the tetrazole ring in this compound appears to enhance its biological potency compared to triazole analogs.
Case Studies
Case Study 1: Antitumor Efficacy in Mouse Models
A study conducted by Matsubara et al. explored the effects of this compound on tumor-bearing mice. The results indicated a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by the compound. It was found that this compound inhibited specific enzymes involved in tumor progression and metastasis. This suggests potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are common synthetic routes for (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tetrazole derivatives are often prepared by cyclization of nitriles with sodium azide under acidic conditions . Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. Solvent selection (e.g., chlorobenzene for high-temperature reactions) and purification via recrystallization or chiral chromatography are critical .
Q. Which analytical techniques are essential for characterizing the structure and purity of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
- NMR spectroscopy : Confirm stereochemistry and purity via - and -NMR, focusing on splitting patterns of the tetrazole and phenyl groups .
- HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., amylose-based) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts under continuous-flow conditions?
- Methodology :
- Flow chemistry : Reduces reaction time and improves heat transfer (e.g., using microreactors for azide-based cyclizations) .
- Catalyst screening : Evaluate Pd or Cu catalysts for coupling reactions, monitoring byproducts via in-line FTIR .
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .
Q. What strategies resolve contradictions in reported biological activities of tetrazole-containing analogs?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare substituent effects on the tetrazole ring (e.g., electron-withdrawing groups enhance metal-binding affinity) .
- Docking simulations : Use Mercury or AutoDock to model interactions with biological targets (e.g., metalloenzymes) and validate with isothermal titration calorimetry (ITC) .
Q. How can crystallographic data resolve discrepancies in reported tautomeric forms of the tetrazole moiety?
- Methodology :
- High-resolution X-ray diffraction : Analyze bond lengths and angles to distinguish 1H- vs. 2H-tetrazole tautomers .
- Hirshfeld surface analysis : Quantify intermolecular interactions influencing tautomer stability .
Q. What experimental approaches validate the role of the tetrazole group in metal-ion coordination for catalytic or therapeutic applications?
- Methodology :
- UV-Vis and EPR spectroscopy : Monitor chelation with transition metals (e.g., Zn, Cu) .
- Single-crystal XRD : Determine coordination geometry in metal complexes .
- Competitive binding assays : Use fluorescent probes (e.g., Zinquin) to assess metal-ion affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility parameter calculations : Use Hansen solubility parameters to predict solvent compatibility .
- Dynamic light scattering (DLS) : Detect aggregation states influencing apparent solubility .
Q. Why do computational models of this compound’s logP values diverge from experimental measurements?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
